2-Methyl-1-hydroxybutyl-ThPP

描述

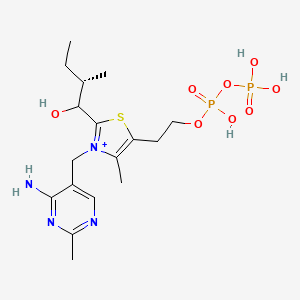

Structure

2D Structure

3D Structure

属性

分子式 |

C17H29N4O8P2S+ |

|---|---|

分子量 |

511.4 g/mol |

IUPAC 名称 |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-[(2S)-1-hydroxy-2-methylbutyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H28N4O8P2S/c1-5-10(2)15(22)17-21(9-13-8-19-12(4)20-16(13)18)11(3)14(32-17)6-7-28-31(26,27)29-30(23,24)25/h8,10,15,22H,5-7,9H2,1-4H3,(H4-,18,19,20,23,24,25,26,27)/p+1/t10-,15?/m0/s1 |

InChI 键 |

CUBSXOWPMAOFDG-MYHCZTBNSA-O |

手性 SMILES |

CC[C@H](C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |

规范 SMILES |

CCC(C)C(C1=[N+](C(=C(S1)CCOP(=O)(O)OP(=O)(O)O)C)CC2=CN=C(N=C2N)C)O |

物理描述 |

Solid |

产品来源 |

United States |

Metabolic Pathways and Biosynthesis of 2 Methyl 1 Hydroxybutyl Thpp

Role in Branched-Chain Amino Acid Catabolism

The breakdown of the three BCAAs—isoleucine, leucine (B10760876), and valine—initiates with two common enzymatic steps. nih.gov The first is a reversible transamination reaction, followed by an irreversible oxidative decarboxylation. nih.gov It is in this second step that 2-Methyl-1-hydroxybutyl-ThPP is formed specifically during isoleucine degradation.

The catabolic pathway of isoleucine involves a series of enzymatic reactions that convert it into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production. nyu.eduqiagen.comresearchgate.net

The journey of isoleucine catabolism begins with its transamination to its corresponding α-keto acid, 3-Methyl-2-oxovaleric acid (also known as α-keto-β-methylvaleric acid). nih.govresearchgate.netnih.govt3db.ca This reaction is catalyzed by a branched-chain aminotransferase. nih.govnih.govt3db.ca 3-Methyl-2-oxovaleric acid then serves as the direct precursor for the formation of this compound. nih.govt3db.caecmdb.ca

The conversion of 3-Methyl-2-oxovaleric acid is carried out by the branched-chain α-keto acid dehydrogenase complex (BCKDH), a multi-enzyme complex located in the inner mitochondrial membrane. nih.govgenecards.orgwikipedia.org Specifically, the E1 component of this complex, known as branched-chain alpha-keto acid dehydrogenase E1 subunit alpha (BCKDHA), catalyzes the oxidative decarboxylation of 3-Methyl-2-oxovaleric acid. nih.govt3db.cahmdb.cagenecards.org In this reaction, which requires thiamine (B1217682) pyrophosphate (ThPP) as a cofactor, 3-Methyl-2-oxovaleric acid binds to the E1 subunit, is decarboxylated, and the remaining 2-methyl-1-hydroxybutyl group is transferred to ThPP, forming the intermediate this compound. hmdb.cawikipedia.org

Table 1: Key Molecules in the Formation of this compound

| Molecule | Role | Enzyme |

|---|---|---|

| Isoleucine | Initial Substrate | Branched-chain aminotransferase |

| 3-Methyl-2-oxovaleric acid | Precursor | Branched-chain α-keto acid dehydrogenase complex (E1 component - BCKDHA) |

| Thiamine Pyrophosphate (ThPP) | Cofactor | Branched-chain α-keto acid dehydrogenase complex (E1 component - BCKDHA) |

| This compound | Intermediate Product | - |

Following its formation, the 2-methyl-1-hydroxybutyl group is transferred from ThPP to the lipoamide (B1675559) cofactor of the E2 component (dihydrolipoyl transacylase) of the BCKDH complex. This step regenerates ThPP and forms S-(2-methylbutanoyl)dihydrolipoamide-E. bovinedb.ca The acyl group is then transferred to Coenzyme A to form 2-methylbutanoyl-CoA, which proceeds through further degradation steps to ultimately yield acetyl-CoA and propionyl-CoA. qiagen.comresearchgate.net

Interconnections with Other Metabolic Networks

The metabolic pathway involving this compound is not isolated but is connected to other crucial metabolic processes within the cell.

The regeneration of the dihydrolipoamide (B1198117) cofactor, which is essential for the continued activity of the BCKDH complex, directly links the catabolism of branched-chain amino acids to lipoic acid metabolism. genome.jpkegg.jpkegg.jp The E3 component of the BCKDH complex, dihydrolipoyl dehydrogenase, reoxidizes the dihydrolipoamide, transferring electrons to NAD+ to form NADH. This highlights the integration of amino acid breakdown with cellular redox balance and energy production.

Research Findings

Recent metabolomic studies have highlighted the potential of this compound and its precursors as biomarkers. For instance, elevated levels of 3-methyl-2-oxovaleric acid in plasma have been observed with increased dietary intake of isoleucine in pigs. au.dk Furthermore, a study on the effects of organic food consumption in humans showed that higher levels of urinary this compound were associated with this dietary pattern, suggesting its potential as a biomarker for dietary intake. tci-thaijo.org

Table 2: Research Studies Highlighting this compound and Related Metabolites

| Study Focus | Organism | Key Finding | Reference |

|---|---|---|---|

| Dietary Isoleucine Levels | Pigs | Increased plasma 3-methyl-2-oxovaleric acid with higher isoleucine intake. | au.dk |

| Organic Food Consumption | Humans | Higher urinary this compound levels associated with organic food diet. | tci-thaijo.org |

Relationship to Broader Carbon and Fatty Acid Metabolic Fluxes

The compound this compound is a transient, enzyme-bound intermediate formed during the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. hmdb.cafoodb.ca While its existence is fleeting, its position within the isoleucine degradation pathway places it at a critical nexus, directly influencing the flow of carbon skeletons into central energy-producing and biosynthetic networks, namely the citric acid (TCA) cycle and fatty acid synthesis pathways. kegg.jpnih.gov The formation and subsequent conversion of this intermediate are catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, a multi-enzyme assembly that relies on thiamine pyrophosphate (ThPP) as a key cofactor. hmdb.cacornell.edu

Integration with Central Carbon Metabolism

The primary connection between this compound and central carbon metabolism is its role as a precursor to metabolites that directly enter the TCA cycle. The isoleucine degradation pathway converts L-isoleucine into (S)-3-Methyl-2-oxopentanoic acid. hmdb.ca This α-ketoacid is the substrate for the BCKDH complex, which facilitates its oxidative decarboxylation. In this process, the α-ketoacid binds to the ThPP cofactor, forming the this compound intermediate. hmdb.ca This intermediate is then processed by the subsequent components of the BCKDH complex, leading to the formation of (S)-2-Methylbutanoyl-CoA and the regeneration of the ThPP cofactor. hmdb.cahmdb.ca

Further catabolism of (S)-2-Methylbutanoyl-CoA yields two key metabolites that fuel the TCA cycle: Acetyl-CoA and Propionyl-CoA. Acetyl-CoA enters the cycle by condensing with oxaloacetate to form citrate, while Propionyl-CoA is converted in a series of steps to Succinyl-CoA, another TCA cycle intermediate. plos.org This metabolic routing demonstrates that the flux of carbon from isoleucine breakdown, passing through the this compound state, directly contributes to the pool of intermediates essential for cellular respiration and ATP production. cornell.edu The regulation of the BCKDH complex is therefore crucial for modulating the entry of carbon from BCAAs into the central metabolic engine of the cell.

Table 1: Key Intermediates and Enzymes in the Isoleucine Catabolic Pathway and TCA Cycle Link

| Precursor/Intermediate | Enzyme/Complex | Product(s) | Metabolic Destination |

| (S)-3-Methyl-2-oxopentanoic acid | Branched-chain α-ketoacid dehydrogenase (BCKDH) | This compound (intermediate) | Further processing by BCKDH |

| This compound | Branched-chain α-ketoacid dehydrogenase (BCKDH) | (S)-2-Methylbutanoyl-CoA | Fatty Acid & Amino Acid Metabolism |

| (S)-2-Methylbutanoyl-CoA | Multiple enzymatic steps | Acetyl-CoA + Propionyl-CoA | TCA Cycle, Fatty Acid Synthesis |

| Propionyl-CoA | Propionyl-CoA Carboxylase, etc. | Succinyl-CoA | TCA Cycle |

Contribution to Fatty Acid Metabolic Flux

The breakdown products derived from the isoleucine pathway also serve as fundamental building blocks for lipid biosynthesis. Acetyl-CoA, generated from the catabolism of (S)-2-Methylbutanoyl-CoA, is the primary two-carbon donor for the synthesis of saturated fatty acids. The metabolic flux from isoleucine can thus be channeled directly into the creation of new fatty acid chains.

Moreover, the Propionyl-CoA generated from isoleucine provides a three-carbon starter unit for the synthesis of odd-chain fatty acids. This highlights a specialized role for isoleucine catabolism in diversifying the cell's lipid profile. In certain organisms, the metabolism of BCAAs is fundamentally linked to fatty acid composition, which in turn affects the properties and stability of cellular membranes. nih.gov

The thiamine pyrophosphate (ThPP) cofactor itself is integral to other aspects of lipid metabolism. For instance, the peroxisomal β-oxidation of branched-chain fatty acids, such as phytanic acid, involves a ThPP-dependent lyase, demonstrating a recurring functional theme for this cofactor in lipid processing. hmdb.ca The metabolic decision to direct isoleucine-derived carbon towards either energy production (TCA cycle) or storage and structural roles (fatty acid synthesis) is a key aspect of cellular metabolic flux regulation, balancing immediate energetic needs with long-term biosynthetic requirements.

Table 2: Products of Isoleucine Catabolism and Their Role in Fatty Acid Synthesis

| Catabolic Product | Role in Fatty Acid Synthesis | Type of Fatty Acid Produced |

| Acetyl-CoA | Primary building block (two-carbon elongation unit) | Even-chain fatty acids |

| Propionyl-CoA | Starter unit (three-carbon primer) | Odd-chain fatty acids |

Enzymology and Mechanistic Principles Governing 2 Methyl 1 Hydroxybutyl Thpp Intermediacy

General Catalytic Mechanism of ThPP-Dependent Enzymes

Thiamine (B1217682) pyrophosphate (ThPP), also known as thiamine diphosphate (B83284) (ThDP), is a cofactor derived from vitamin B1. wikipedia.org It is essential for the function of enzymes that catalyze reactions like the decarboxylation of α-keto acids. gonzaga.edu The catalytic cycle involves several key steps that leverage the unique chemical properties of ThPP's thiazolium ring. quizlet.comuleth.ca

The catalytic cycle initiates with the deprotonation of the C2 carbon of the ThPP thiazolium ring. cuvillier.de This proton is unusually acidic due to the adjacent positively charged nitrogen atom, which provides electrostatic stabilization. cuvillier.de An enzyme-bound base, often facilitated by a conserved glutamate (B1630785) residue that orients a water molecule or acts through a proton relay system, abstracts the C2-proton. cuvillier.de This deprotonation results in the formation of a highly reactive carbanion, or ylid, which is a potent nucleophile. cuvillier.dersc.org The generation of this C2-carbanion is the crucial first step in the catalytic mechanism. cuvillier.de

The ThPP ylid, with its nucleophilic C2 carbanion, attacks the electrophilic carbonyl carbon of a substrate, typically an α-keto acid like pyruvate (B1213749). wikipedia.orgquizlet.comyoutube.com This nucleophilic addition forms a covalent bond between the cofactor and the substrate, creating a tetrahedral addition compound known as a C2α-substituted ThPP intermediate. gonzaga.eduyoutube.com This step effectively "activates" the substrate for the subsequent chemical transformation.

The thiazolium ring of ThPP is exceptionally well-suited to act as an "electron sink," a feature critical for stabilizing high-energy intermediates. quizlet.comrsc.org The positively charged nitrogen atom in the ring facilitates the delocalization of negative charge that develops on the substrate during the reaction. cuvillier.de When the substrate's carboxyl group is cleaved, for instance, the resulting carbanionic charge is stabilized by resonance within the thiazolium ring structure. gonzaga.edu This ability to stabilize otherwise unstable carbanion intermediates is fundamental to ThPP's catalytic power. wikipedia.orggonzaga.edu

For α-keto acid substrates, the formation of the covalent adduct with ThPP facilitates decarboxylation, a reaction that is mechanistically challenging without a cofactor. gonzaga.edu The thiazolium ring acts as an electron sink, withdrawing electron density and enabling the cleavage of the C-C bond to release carbon dioxide. wikipedia.orggonzaga.edu Some studies suggest that enzyme-induced substrate distortion into a strained conformation can make the target bond more susceptible to cleavage, contributing to the catalytic efficiency. acs.org The release of CO2 leads to the formation of a new intermediate, the enamine, which is stabilized by resonance with the thiazolium ring. nih.gov

Table 1: Key Steps in the General Catalytic Mechanism of ThPP-Dependent Enzymes

| Step | Description | Key Chemical Species | Role of ThPP |

| 1. Ylid Formation | Deprotonation of the C2 carbon of the thiazolium ring. cuvillier.de | ThPP, Enzyme Base | Forms a nucleophilic carbanion (ylid). cuvillier.de |

| 2. Nucleophilic Attack | The ylid attacks the carbonyl carbon of the substrate. wikipedia.org | ThPP Ylid, α-Keto Acid | Covalently binds to the substrate. gonzaga.edu |

| 3. Decarboxylation | Cleavage of the carboxyl group from the substrate. wikipedia.org | Covalent Adduct | Stabilizes the resulting carbanion via its electron sink properties. gonzaga.eduquizlet.com |

| 4. Product Release | The remaining substrate fragment is protonated and released, regenerating the ThPP ylid. | Enamine Intermediate, Product | Acts as a carrier of the "active aldehyde" group. gonzaga.edu |

Characterization of ThPP-Substrate Covalent Intermediates

The direct study of the transient covalent intermediates in ThPP-dependent enzyme catalysis is essential for a complete mechanistic understanding. nih.gov Researchers use a combination of techniques, including X-ray crystallography and spectroscopy, often employing stable substrate analogs to trap and characterize these species. nih.govnih.gov

The initial covalent adduct formed between ThPP and an α-keto acid substrate, prior to decarboxylation, is a key intermediate. nih.gov For the substrate pyruvate, this intermediate is C2α-lactylthiamin diphosphate (LThDP). nih.gov LThDP and its analogs are crucial for understanding the initial activation step of the substrate. acs.org

On some enzymes, like 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), the LThDP intermediate is surprisingly long-lived and stable in the absence of a second substrate. nih.govacs.org This stability has allowed for detailed structural and spectroscopic characterization. In contrast, other pyruvate decarboxylases readily process this intermediate. acs.org The study of stable phosphonate (B1237965) analogs of LThDP, which cannot be decarboxylated, has been particularly insightful, allowing for the trapping of the enzyme in a state mimicking the pre-decarboxylation complex. pnas.org X-ray crystal structures of enzymes bound to these analogs have provided high-resolution snapshots of the active site, revealing how the enzyme orients the substrate for catalysis. nih.govpnas.org Spectroscopic methods, such as circular dichroism (CD), can distinguish between the free cofactor and the LThDP adduct, as they exhibit different spectral signatures corresponding to different tautomeric forms of the pyrimidine (B1678525) ring of ThPP. nih.govacs.org

Table 2: Research Findings on Pre-decarboxylation Intermediates (C2α-lactylThDP)

| Finding | Method(s) Used | Significance | References |

| Structural Conformation | X-ray Crystallography with stable phosphonate analogs (PLThDP). | Revealed ordering of flexible active site loops upon intermediate formation, preparing the enzyme for subsequent steps. | pnas.org |

| Intermediate Stability | Kinetic analysis on enzymes like DXPS. | Showed that the LThDP intermediate can be long-lived, suggesting a "gated" mechanism where decarboxylation is triggered by the binding of a second substrate. | nih.govacs.org |

| Tautomeric State | Circular Dichroism (CD) Spectroscopy. | Demonstrated that formation of the LThDP adduct is accompanied by a change in the ThDP tautomeric state (from AP to IP form), which is implicated in acid-base catalysis. | nih.govacs.org |

| Covalent Adduct Confirmation | Cryocrystallography. | Provided direct visual evidence of the LThDP intermediate covalently bound in the enzyme's active site. | nih.gov |

Post-decarboxylation Enamine Intermediate

Following the initial decarboxylation of the α-keto acid substrate by a thiamine diphosphate (ThDP)-dependent enzyme, a crucial post-decarboxylation intermediate is formed, known as the enamine intermediate. nih.govacs.org This species is characterized by a carbon-carbon double bond adjacent to the thiazolium ring of the ThDP cofactor, effectively stabilizing the negative charge that would otherwise be an unstable acyl carbanion. beilstein-journals.org

The formation of the enamine is a common feature in the catalytic cycle of many ThDP-dependent enzymes. nih.gov While direct observation of the enamine derived from aliphatic substrates can be challenging due to its expected maximum absorbance (λmax) in the range of 290–295 nm, studies using alternative chromophoric substrates have allowed for its direct detection. nih.govnih.gov For instance, with the enzyme benzoylformate decarboxylase (BFDC), the enamine intermediate derived from (E)-2-oxo-4-(pyridin-3-yl)-3-butenoic acid (3-PKB) exhibits a λmax at 437 nm, allowing for the monitoring of its formation and depletion. acs.org

The enamine intermediate is a resonance-stabilized species, existing in equilibrium with its C2α-carbanion form. beilstein-journals.org This delocalization of electrons is critical for the subsequent steps in the enzymatic reaction. The planarity of the conjugated system is a distinguishing feature of the enamine, contrasting with the tetrahedral geometry of the pre-decarboxylation and the second post-decarboxylation intermediates. nih.gov The environment of the enzyme's active site plays a significant role in modulating the stability and reactivity of this intermediate.

C2α-HydroxyethylThDP and Related Analogs in Mechanistic Probes

C2α-HydroxyethylThDP (HEThDP) and its analogs are crucial species for understanding the mechanisms of ThDP-dependent enzymes. nih.gov HEThDP itself is the second post-decarboxylation intermediate in the reaction catalyzed by enzymes like pyruvate decarboxylase, formed by the protonation of the enamine intermediate. nih.govbeilstein-journals.org The study of HEThDP and structurally related analogs provides valuable insights into the catalytic cycle.

These analogs can be generated not only from the natural substrate but also by reacting the enzyme with the product of the decarboxylation reaction. acs.org For example, adding acetaldehyde (B116499), the product of pyruvate decarboxylation, to yeast pyruvate decarboxylase (YPDC) leads to the formation of HEThDP. nih.gov Similarly, the addition of 3-(pyridin-3-yl)acrylaldehyde (PAA), the decarboxylation product of 3-PKB, to benzoylformate decarboxylase (BFDC) results in a covalent adduct with ThDP. acs.org

High-resolution crystal structures of these enzyme-adduct complexes have been instrumental in confirming their tetrahedral geometry at the C2α position. acs.org This structural information is critical for distinguishing these intermediates from the planar enamine intermediate. nih.govacs.org The use of substrate and product analogs in kinetic and structural studies has been a powerful tool for trapping and characterizing these transient species, thereby elucidating the step-by-step mechanism of ThDP-dependent catalysis.

| Intermediate/Analog | Parent Enzyme | Method of Generation | Key Observation | Reference |

| Enamine of 3-PKB | Benzoylformate decarboxylase (BFDC) | Reaction with 3-PKB | λmax at 437 nm | acs.org |

| C2α-hydroxyethylThDP (HEThDP) | Yeast pyruvate decarboxylase (YPDC) | Reaction with acetaldehyde | Characteristic absorption of the IP form | nih.gov |

| PAA-ThDP adduct | Benzoylformate decarboxylase (BFDC) | Reaction with PAA | Tetrahedral geometry at C2α confirmed by X-ray crystallography | acs.org |

Specific Enzymatic Systems Directly Involving 2-Methyl-1-hydroxybutyl-ThPP

The formation and subsequent reaction of this compound are central to the catalytic activity of the branched-chain α-keto acid dehydrogenase complex (BCKDC). kegg.jpwikipedia.org This multienzyme complex plays a critical role in the catabolism of branched-chain amino acids. wikipedia.org

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Functionality

E1 Subunit (BCKDHA) Catalytic Action on Alpha-Keto Acids

The initial and rate-limiting step in the BCKDC catalytic cycle is carried out by the E1 subunit, a thiamine pyrophosphate (TPP)-dependent decarboxylase. nih.govwikiwand.com The E1 component itself is a heterotetramer of α and β subunits. researchgate.net This subunit binds the α-keto acid derived from isoleucine, which is (S)-3-methyl-2-oxopentanoic acid. kegg.jp Through the action of the TPP cofactor, the E1 subunit catalyzes the decarboxylation of this substrate, leading to the formation of the key intermediate, this compound. kegg.jpnih.gov This acylated TPP intermediate is then poised for the next step in the reaction sequence. nih.gov

Transfer Reactions with Dihydrolipoyllysine-Residue (2-Methylpropanoyl)transferase

The 2-Methyl-1-hydroxybutyl group is subsequently transferred from the ThDP cofactor on the E1 subunit to a lipoyl moiety covalently attached to the E2 subunit, also known as dihydrolipoyllysine-residue (2-methylpropanoyl)transferase. wikiwand.comgenome.jpexpasy.org This reaction results in the formation of S-(2-methylbutanoyl)dihydrolipoyllysine and regenerates the ThDP cofactor on E1. genome.jp The E2 component, which forms the structural core of the BCKDC, then catalyzes the transfer of the 2-methylbutanoyl group from the dihydrolipoyllysine to Coenzyme A, producing 2-methylbutanoyl-CoA. expasy.orgnih.gov The flexible lipoyl domain of the E2 subunit is crucial for shuttling the intermediates between the active sites of the E1, E2, and E3 subunits. wikiwand.com

| Reaction Step | Substrate(s) | Enzyme Component | Product(s) | Reference |

| Decarboxylation | (S)-3-Methyl-2-oxopentanoic acid, Thiamin diphosphate | E1 (BCKDHA) | This compound, CO2 | kegg.jp |

| Acyl Transfer | This compound, Enzyme N6-(lipoyl)lysine | E2 | S-(2-methylbutanoyl)dihydrolipoyllysine, Thiamin diphosphate | genome.jp |

| Acyl-CoA Formation | S-(2-methylbutanoyl)dihydrolipoyllysine, Coenzyme A | E2 | 2-Methylbutanoyl-CoA, Enzyme N6-(dihydrolipoyl)lysine | expasy.orgnih.gov |

Comparative Enzymology with Other ThPP-Dependent Enzymes

The family of ThDP-dependent enzymes is vast and diverse, catalyzing a wide array of reactions including the cleavage and formation of carbon-carbon, carbon-sulfur, carbon-oxygen, and carbon-nitrogen bonds. nih.gov While they exhibit significant sequence and structural diversity, they share common mechanistic features centered around the unique reactivity of the ThDP cofactor. nih.govnih.gov

Pyruvate Dehydrogenase Complex (PDHc)

The Pyruvate Dehydrogenase Complex (PDC) is a large, multi-enzyme assembly that serves as a critical link between glycolysis and the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgnih.gov The complex comprises three core enzymes: Pyruvate Dehydrogenase (E1), Dihydrolipoyl Transacetylase (E2), and Dihydrolipoyl Dehydrogenase (E3). nih.govwikipedia.org

The initial and rate-limiting step occurs within the E1 component. youtube.com The catalytic cycle begins with the deprotonation of the C2 atom of the thiazolium ring of ThPP to form a reactive ylide, or carbanion. wikipedia.org This activation is facilitated by a conserved glutamate residue and a specific "V-conformation" of the bound cofactor, which brings the N4' atom of the aminopyrimidine ring close to the C2 proton. wikipedia.org The nucleophilic ylide then attacks the electrophilic C2 carbonyl carbon of pyruvate. wikipedia.orgyoutube.com This results in the formation of a covalent tetrahedral adduct, 2-(α-Hydroxyethyl)thiamine diphosphate (HEThDP). wikipedia.orghmdb.ca This intermediate subsequently undergoes decarboxylation. The resulting acetyl group, transiently stabilized as an enamine intermediate, is then transferred to a lipoamide (B1675559) cofactor tethered to the E2 component. wikipedia.org

While PDHc itself acts on pyruvate, the formation of this compound is catalyzed by a structurally and functionally related enzyme, the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC). wikipedia.org This complex is involved in the degradation of branched-chain amino acids (valine, leucine (B10760876), and isoleucine). ecmdb.ca In a mechanism analogous to that of PDHc, the E1 component of BCKDC binds a branched-chain α-keto acid, such as 3-methyl-2-oxobutanoate (B1236294) (derived from valine). Following the nucleophilic attack by the ThPP ylide and subsequent decarboxylation, the specific intermediate this compound is formed. genome.jpkegg.jp This intermediate then transfers its 2-methylbutanoyl group to the lipoamide arm of the E2 component of the BCKDC. genome.jphmdb.ca

| Enzyme Complex | Primary Substrate | Key ThPP Intermediate | Final Product (of E1/E2) |

| Pyruvate Dehydrogenase Complex (PDHc) | Pyruvate | 2-(α-Hydroxyethyl)thiamine diphosphate | Acetyl-CoA |

| Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) | 3-Methyl-2-oxobutanoate | This compound | 2-Methylbutanoyl-CoA |

Pyruvate Decarboxylase (PDC)

Pyruvate Decarboxylase (PDC) is a ThPP-dependent enzyme crucial for alcoholic fermentation in organisms like yeast. wikipedia.orgproteopedia.org Unlike the PDH complex, it catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide. proteopedia.orgebi.ac.uk The enzyme exists as a homotetramer, with each subunit containing an active site with ThPP and a magnesium ion. wikipedia.orgebi.ac.uk

The mechanism initiates similarly to PDHc, with the formation of the ThPP ylide. proteopedia.org This ylide attacks the carbonyl group of pyruvate to form the covalent intermediate C2α-lactylthiamin diphosphate (LThDP). researchgate.netnih.gov This step is followed by an irreversible decarboxylation event, where the thiazolium ring acts as an electron sink to stabilize the resulting negative charge. proteopedia.org This produces a resonance-stabilized enamine intermediate. Protonation of this enamine yields hydroxyethyl-ThPP (HEThDP). The final step involves the release of acetaldehyde, regenerating the ThPP ylide for the next catalytic cycle. wikipedia.orgscirp.org The formation of the LThDP intermediate is considered a kinetically competent step on the decarboxylation pathway. nih.gov

| Enzyme | EC Number | Organism Example | Reaction Type | Key Intermediate |

| Pyruvate Decarboxylase (PDC) | 4.1.1.1 | Saccharomyces cerevisiae | Non-oxidative decarboxylation | C2α-lactylthiamin diphosphate |

Transketolase

Transketolase is a key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle. wikipedia.orgub.edu It catalyzes the reversible transfer of a two-carbon ketol unit (glycolaldehyde) from a ketose donor substrate (e.g., D-xylulose-5-phosphate) to an aldose acceptor substrate (e.g., D-ribose-5-phosphate). wikipedia.orgebi.ac.uk Like other enzymes in this family, its activity is dependent on ThPP and a divalent metal cation. ebi.ac.uk

The catalytic mechanism begins with the deprotonation of ThPP to form the nucleophilic carbanion. wikipedia.org This carbanion attacks the carbonyl carbon of the ketose donor, leading to the cleavage of the C2-C3 bond. wikipedia.org The three-carbon aldose product is released (e.g., glyceraldehyde-3-phosphate), leaving a two-carbon fragment covalently attached to the cofactor. This key intermediate is known as α,β-dihydroxyethyl thiamine diphosphate. wikipedia.org This activated glycolaldehyde (B1209225) unit is then transferred to an incoming aldose acceptor, forming a new ketose product (e.g., sedoheptulose-7-phosphate) and regenerating the ThPP cofactor. wikipedia.orgebi.ac.uk This mechanism highlights the versatility of ThPP in stabilizing carbanionic intermediates derived from carbonyl compounds.

Cofactor Dynamics and Proton Transfer in ThPP-Dependent Catalysis

The catalytic power of ThPP extends beyond the reactivity of its thiazolium ring. The 4'-aminopyrimidine ring, once thought to be a passive structural element, is now understood to be an active participant in catalysis through a series of tautomerizations and intramolecular proton transfers that are critical for activating the cofactor. pnas.orgnih.gov

Tautomeric and Ionization States of the 4'-Aminopyrimidine Ring

The 4'-aminopyrimidine ring of ThPP can exist in several distinct forms within the enzyme active site, and their interplay is fundamental to the catalytic mechanism. pnas.orgresearchgate.net The three principal states are:

4'-Aminopyrimidine (AP): The standard, neutral aromatic form.

N1'-protonated 4'-Aminopyrimidinium (APH+): A positively charged form protonated at the N1' position.

1',4'-Iminopyrimidine (IP): A neutral tautomer of the AP form.

The interconversion between these states is a key catalytic feature. pnas.org The AP and IP forms can be interconverted via the protonated APH+ intermediate. pnas.org Spectroscopic studies, particularly using circular dichroism, have provided evidence that both the AP and IP tautomers can coexist on ThPP-dependent enzymes like the E1 component of human PDHc and yeast PDC. pnas.orgresearchgate.net This suggests that the active sites within these multimeric enzymes may be asymmetric, with different tautomers present simultaneously. pnas.org The IP tautomer is considered to be the form "poised for catalysis," as it acts as the intramolecular trigger to generate the reactive ylide at the thiazolium C2 position. pnas.org

| Tautomeric/Ionization State | Abbreviation | Charge | Key Role in Catalysis |

| 4'-Aminopyrimidine | AP | Neutral | Ground state or resting form |

| N1'-protonated 4'-Aminopyrimidinium | APH+ | Positive | Intermediate in the AP <=> IP tautomerization |

| 1',4'-Iminopyrimidine | IP | Neutral | Acts as the immediate intramolecular proton acceptor to form the C2-ylide |

Role of Intramolecular Proton Transfers

The ability of ThPP to perform intramolecular proton transfers makes it a virtually unique coenzyme. nih.govresearchgate.netwsu.edu This process is central to the formation of the C2-carbanion (ylide), the key nucleophile in all ThPP-dependent reactions. researchgate.net The currently accepted mechanism involves the 1',4'-iminopyrimidine (IP) tautomer acting as a built-in base. ebi.ac.uk

The N4' atom of the IP tautomer is positioned to abstract the proton directly from the C2 atom of the thiazolium ring. researchgate.net This intramolecular proton transfer is facilitated by a highly conserved glutamate residue in the enzyme's active site, which interacts with the N1' atom of the pyrimidine ring, promoting the tautomerization to the IP form. researchgate.netebi.ac.uk The result is the formation of the highly reactive ylide, which can then attack the carbonyl group of the substrate (e.g., pyruvate or a branched-chain α-keto acid). This intricate interplay between the two aromatic rings of the cofactor, mediated by the enzyme environment, underscores a sophisticated catalytic strategy that avoids the need for an external base to generate the critical nucleophile. nih.govebi.ac.uk

Structural Biology and Protein Cofactor Interactions of Enzymes Processing 2 Methyl 1 Hydroxybutyl Thpp

Macromolecular Architecture of ThPP-Dependent Enzymes

Thiamine (B1217682) diphosphate (B83284) (ThPP)-dependent enzymes constitute a large and diverse family, classified into nine superfamilies based on sequence and functional similarities. nih.gov A defining characteristic of these enzymes is their modular structure, typically composed of two primary catalytic domains: the PYR domain and the PP domain. nih.gov The essential cofactor, ThPP, binds at the interface of these two domains. nih.gov

The arrangement of the PYR and PP domains relative to each other and within the multimeric structure also differs among the superfamilies. nih.gov Some, like the oxidoreductase superfamily, have an N-terminal PYR domain followed by a PP domain within a single polypeptide chain (intra-monomer/PYR-PP). nih.gov In contrast, decarboxylases exhibit an inter-monomer arrangement where the ThPP cofactor is bound between domains from different monomers. nih.gov This diversity in macromolecular architecture highlights the evolutionary adaptation of a common structural framework for a wide range of catalytic functions.

Molecular Basis of ThPP Binding and Orientation

The stable and precise positioning of the Thiamine Pyrophosphate (ThPP) cofactor within the active site is fundamental to the catalytic activity of these enzymes. This is achieved through a network of specific interactions involving the different moieties of the ThPP molecule.

Role of the Diphosphate Side Chain in Cofactor Binding

The pyrophosphate (diphosphate) group of ThPP plays a critical role in anchoring the cofactor to the enzyme. wikipedia.org This highly charged moiety typically interacts with a conserved sequence motif, often characterized by the sequence -GDG- followed by -NN- approximately 30 residues downstream. nih.gov These residues, along with a divalent metal ion, usually Mg²⁺, coordinate with the phosphate (B84403) oxygen atoms. wikipedia.org The magnesium ion forms a coordination complex with polar amino acid residues, such as aspartate, asparagine, and tyrosine, as well as with the diphosphate group itself, further stabilizing the cofactor's position. wikipedia.org This secure binding of the diphosphate chain is crucial for the proper orientation of the catalytically active thiazolium ring.

Interactions of the Thiazolium and Aminopyrimidine Rings within the Active Site

Within the active site, the aminopyrimidine ring often engages in hydrogen bonding and hydrophobic interactions with surrounding amino acid residues. nih.gov The thiazolium ring is positioned to interact with the substrate. The nitrogen atom of the thiazole (B1198619) ring is a key site for interaction, often forming a hydrogen bond with an N-terminal amide group of a nearby amino acid residue. nih.gov This interaction helps to stabilize the conformation of the thiazole ring within the active site. nih.gov The sulfur atom of the thiazole ring, due to its size and electronic properties, also contributes to specific steric and electronic interactions within the active site. nih.gov

Identification and Role of Conserved Active Site Residues

The catalytic prowess of ThPP-dependent enzymes relies on a constellation of highly conserved amino acid residues within the active site. These residues play indispensable roles in catalysis and in the stabilization of substrates and intermediates.

Contributions to Acid/Base Catalysis

Acid-base catalysis is a fundamental mechanism employed by many enzymes, including those dependent on ThPP. creative-enzymes.comwou.edu In this process, amino acid side chains act as proton donors (general acids) or acceptors (general bases) to facilitate the reaction. youtube.comwikibooks.org A highly conserved glutamate (B1630785) residue is a key player in the activation of the ThPP cofactor. nih.gov This glutamate is thought to facilitate the deprotonation of the C2 atom of the thiazolium ring, generating the nucleophilic ylide necessary for attacking the substrate. libretexts.org

Histidine residues are also frequently involved in acid-base catalysis due to their pKa being close to physiological pH, allowing them to function as both proton donors and acceptors. creative-enzymes.comwikibooks.org In the context of ThPP enzymes, histidine can participate in proton transfer steps during the catalytic cycle, helping to stabilize charged intermediates. wou.edu

Residues Critical for Substrate and Intermediate Stabilization

Beyond their roles in acid-base catalysis, conserved active site residues are crucial for binding the substrate and stabilizing the various intermediates that form during the reaction. The precise positioning of the substrate relative to the reactive ThPP ylide is essential for efficient catalysis. acs.org This is achieved through a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid side chains.

An "oxyanion hole," formed by backbone amides or other hydrogen bond donors, is a common feature in enzyme active sites that stabilizes the negative charge that develops on a carbonyl oxygen during nucleophilic attack. wikipedia.org In ThPP-dependent enzymes, similar stabilizing interactions are critical for the tetrahedral intermediates formed during catalysis. Conserved residues create a microenvironment that lowers the activation energy of the reaction by stabilizing these high-energy transition states. nih.gov Mutations in these second-shell residues, which are near the catalytic residues, can significantly impact the fine-tuning of the active site structure and may lead to a loss of activity even if the protein remains stable. nih.gov

Structural Characterization of Enzyme-Intermediate Complexes

The three-dimensional architecture of enzymes and their transient complexes with intermediates is fundamental to understanding their catalytic mechanisms. For enzymes that process 2-Methyl-1-hydroxybutyl-ThPP, a key intermediate in the biosynthesis of branched-chain amino acids, structural biology techniques have provided significant insights. These enzymes, notably ketol-acid reductoisomerase (KARI), catalyze a complex reaction involving an alkyl migration followed by a reduction. Capturing the fleeting enzyme-intermediate states is challenging, but a combination of X-ray crystallography with intermediate analogs and studies of conformational dynamics has illuminated the structural basis of catalysis.

X-ray Crystallography of Covalent Intermediates

Direct X-ray crystallographic analysis of enzymes bound to their true covalent intermediates, such as this compound, is often hindered by the inherent instability of these species. To overcome this, structural biologists employ stable analogs that mimic the geometry and electronic properties of the transient intermediates. These studies have been instrumental in mapping the active site interactions and the stereochemistry of the reaction catalyzed by ketol-acid reductoisomerase (KARI).

High-resolution crystal structures of KARI have been determined in complex with the cofactor NADPH, magnesium ions (Mg2+), and various inhibitors that act as transition-state or intermediate analogs. ebi.ac.ukuq.edu.au For instance, the structure of KARI from Spinacia oleracea (spinach) has been solved in a complex with NADPH, Mg2+, and the inhibitor N-hydroxy-N-isopropyloxamate (IpOHA). ebi.ac.uk This inhibitor is believed to mimic the transition state of the alkyl migration step.

Similarly, studies on KARI from Corynebacterium glutamicum have utilized docking simulations based on crystal structures with NADP+ and Mg2+ to predict the binding of substrates. nih.gov These models, combined with site-directed mutagenesis, have identified key amino acid residues responsible for stabilizing the substrates and the metal ion cofactors. nih.gov

Although a crystal structure with the specific this compound intermediate is not available, the structures with analogs provide a detailed picture of the active site. The enzyme enfolds the intermediate, with specific residues and the essential Mg2+ ions positioned to facilitate the reaction. The thiazolium ring of the ThPP cofactor is in close proximity to the substrate, enabling the chemical transformations. The following table summarizes key structural features of KARI from different sources, which are pertinent to the binding of intermediates.

| Enzyme Source | PDB Code | Ligands | Key Findings Related to Intermediate Binding |

| Spinacia oleracea | 1YVE | NADPH, Mg2+, IpOHA (inhibitor) | The inhibitor mimics the transition state, revealing the geometry of the active site during catalysis. ebi.ac.uk |

| Corynebacterium glutamicum | Not specified | NADP+, Mg2+ | Docking simulations identified key residues for substrate, metal ion, and cofactor stabilization. nih.gov |

| Mycobacterium tuberculosis | 4YPO | Mg2+ | The active site structure provides a template for understanding inhibitor and substrate binding. uq.edu.au |

Conformational Changes in Enzyme During Catalytic Cycle

The catalytic cycle of enzymes that process this compound, such as ketol-acid reductoisomerase (KARI), involves significant conformational changes. These dynamic motions are crucial for substrate binding, catalysis, and product release. Studies have shown that the binding of cofactors, such as NADPH and Mg2+, induces initial conformational shifts that prepare the enzyme for substrate binding. nih.gov

Upon binding of the cofactors, the enzyme undergoes a conformational change that alters the structure of the active site, making it competent to bind the substrate. nih.gov This ordered binding mechanism ensures that the reaction proceeds efficiently. Further conformational adjustments occur upon substrate binding and during the catalytic reaction itself. These changes are thought to facilitate the two-step reaction catalyzed by KARI: an alkyl migration followed by a reduction. ebi.ac.uk

Research on KARI has demonstrated that the binding of metal ions can be dependent on the conformational state of the enzyme, highlighting the intricate interplay between the protein structure and its ligands. nih.gov Computational studies, such as transition interface sampling, have been employed to explore the full dynamics of the catalytic event. These simulations have revealed subregions in the enzyme-substrate complex's conformational space that are associated with higher reaction efficiency. acs.org This suggests that the enzyme's conformational landscape is finely tuned to guide the substrate through the reaction pathway.

The following table outlines the observed conformational changes in KARI and their significance in the catalytic cycle.

| Enzyme State | Inducing Ligand(s) | Observed Conformational Change | Functional Significance |

| Apoenzyme | None | Open conformation | Awaiting cofactor binding |

| Holoenzyme | NADPH, Mg2+ | Partial closing of the active site | Prepares the enzyme for substrate binding nih.gov |

| Enzyme-Substrate Complex | Substrate (or analog) | Further closing of the active site | Orients the substrate for catalysis and sequesters the reaction from the solvent |

| During Catalysis | Intermediate formation | Dynamic fluctuations | Facilitates the alkyl migration and subsequent reduction steps acs.org |

| Enzyme-Product Complex | Product | Re-opening of the active site | Allows for the release of the product |

Chemical Biology and Methodological Approaches for Investigating 2 Methyl 1 Hydroxybutyl Thpp Function

Design and Application of ThPP Analogs as Chemical Probes

A primary strategy for studying ThPP-dependent enzymes involves the use of ThPP analogs as chemical probes. ljmu.ac.uk These synthetic molecules are designed to mimic natural components of the enzymatic reaction, allowing researchers to trap and study specific states of the catalytic cycle.

The rational design of enzyme inhibitors is a cornerstone of medicinal chemistry and basic research, providing powerful tools to probe enzyme structure and function. 182.160.97jetir.org For ThPP-dependent enzymes, a common and effective strategy is to design competitive inhibitors that target the cofactor binding site. chemrxiv.orgacs.org This approach often involves replacing the positively charged thiazolium ring of ThPP with a neutral aromatic ring, such as thiophene, furan, or a triazole. chemrxiv.orgnih.gov This modification is intended to mimic the charge-neutralized, high-energy ylide intermediate formed during catalysis, leading to strong binding within the enzyme's hydrophobic active site. chemrxiv.orgnih.gov

The design process leverages knowledge of the enzyme's active site to create potent and selective inhibitors. 182.160.97researchgate.net While the ThPP-binding pocket is highly conserved across this enzyme family, the adjacent substrate-binding pocket varies significantly. chemrxiv.orgresearchgate.net By introducing different substituents onto the central ring of the analog, researchers can probe these unique substrate pockets to enhance selectivity for a specific enzyme, such as the 2-oxoisovalerate dehydrogenase that produces 2-Methyl-1-hydroxybutyl-ThPP. chemrxiv.org

Table 1: Examples of Thiamine (B1217682) Analogs and Their Target Enzymes

| Analog Class | Central Ring | Target Enzyme(s) | Design Rationale | Reference(s) |

|---|---|---|---|---|

| Triazole-based | Triazole | Porcine PDHc E1, S. cerevisiae PDC, E. coli OGDHc E1, A. viridans PO | Competitive inhibition by mimicking the ThDP cofactor. | acs.org |

| Thiazolone-based | Thiazolone | E. coli Pyruvate (B1213749) Dehydrogenase Complex | Mimics transition states where the thiazolium ring's positive charge is diminished, leading to tighter binding. | nih.gov |

| Furan-based | Furan | Mammalian PDH E1 | Probes the aminopyrimidine and C2-pockets of the active site for selective inhibition. | researchgate.net |

PDHc E1: Pyruvate Dehydrogenase E1 component, PDC: Pyruvate Decarboxylase, OGDHc E1: α-Ketoglutarate Dehydrogenase E1 component, PO: Pyruvate Oxidase.

To capture a snapshot of the enzymatic process, scientists synthesize and evaluate ThPP analogs that are stable mimics of transient reaction intermediates. nih.govnih.gov The compound this compound is itself a covalent intermediate formed during the decarboxylation of (S)-3-methyl-2-oxopentanoate. The synthesis of such intermediates or their stable analogs allows for detailed structural and mechanistic studies.

For instance, the synthesis of this compound can be achieved through a multi-step process involving the reaction of thiamine with 2-methyl-1-hydroxypropyl bromide, followed by hydrolysis and phosphorylation. Analogs designed to mimic intermediates often replace labile chemical groups with more stable bioisosteres. nih.gov For example, a phosphonate (B1237965) group might replace a phosphate (B84403) group to create a non-hydrolyzable mimic that can bind to an enzyme active site, allowing for characterization by techniques like X-ray crystallography. nih.gov The evaluation of these analogs involves kinetic assays to determine their inhibitory potency (e.g., Kᵢ or IC₅₀ values) and to confirm their mechanism of action. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of designed inhibitors. 182.160.97cam.ac.uk In the context of ThPP analogs, SAR studies systematically investigate how modifications to different parts of the molecule affect its binding affinity and inhibitory activity against a panel of ThPP-dependent enzymes. chemrxiv.orgresearchgate.net

A key focus of SAR studies has been the central aromatic ring that replaces the thiazolium moiety. A head-to-head comparison of various rings demonstrated that thiophenes and N-alkylated pyrroles generally bind most tightly. chemrxiv.org Another critical area for modification is the C2-substituent on this central ring, which can be extended to probe the unique substrate-binding pockets of different enzymes. chemrxiv.orgresearchgate.net This strategy has been successfully employed to develop inhibitors with improved selectivity for one ThPP-dependent enzyme over others, a critical step in creating specific chemical tools for biological investigation. chemrxiv.orgresearchgate.net

Table 2: SAR Findings for Thiamine Analog Inhibitors

| Molecular Modification | Effect on Activity/Selectivity | Investigated Enzymes | Reference(s) |

|---|---|---|---|

| Replacement of thiazolium with a neutral ring (e.g., thiophene, triazole) | Generally increases inhibitory potency by mimicking the ylide intermediate. | PDH E1, PDC, PO, OGDH E1 | chemrxiv.orgnih.gov |

| Introduction of C2-substituents on the central ring | Can improve selectivity by probing the unique substrate-binding pocket of different enzymes. | PDH E1, PDC, PO, OGDH E1 | chemrxiv.orgresearchgate.net |

| Modification of the pyrophosphate tail | Removal of the pyrophosphate motif generally weakens binding but increases membrane permeability. | Mammalian PDH E1 | researchgate.net |

SAR studies help refine the design of analogs to achieve desired properties like high potency and selectivity for enzymes involved in the metabolism of intermediates like this compound.

Advanced Spectroscopic Techniques in Mechanistic Elucidation

Spectroscopic methods provide unparalleled insight into the dynamic chemical events occurring within an enzyme's active site. For the ThPP cofactor and its intermediates, circular dichroism and nuclear magnetic resonance are particularly powerful.

Circular dichroism (CD) spectroscopy is a vital tool for observing the conformational and electronic changes of the ThPP cofactor during catalysis. researchgate.net It is uniquely sensitive to the tautomerization of the 4'-aminopyrimidine ring of ThPP, a process critical for the cofactor's role in acid-base catalysis. nih.govacs.org The cofactor can exist in different tautomeric forms, primarily the 4'-aminopyrimidine (AP) form and the less common 1',4'-iminopyrimidine (IP) form. researchgate.netnih.gov

CD spectroscopy can distinguish between these states, as they give rise to distinct spectral signatures. For example, in studies of yeast pyruvate decarboxylase, the formation of the IP tautomer of a ThPP intermediate was associated with a positive CD band around 297-302 nm, while a negative band near 320-330 nm was characteristic of the AP form in the enzyme-substrate complex. researchgate.netnih.gov By monitoring these signals in steady-state or time-resolved experiments, researchers can track the protonation and tautomeric state of the cofactor through individual steps of the catalytic cycle, providing atomic-level detail about the reaction mechanism. researchgate.netnih.govacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for studying enzyme mechanisms and the properties of associated molecules. In the study of ThPP-dependent enzymes, NMR is used to characterize the structure of intermediates like this compound that are released from the enzyme's active site after the reaction is stopped (quenched). nih.govacs.org

Furthermore, NMR is a well-established method for determining the acid dissociation constant (pKa) of specific protons in a molecule. mnstate.eduunomaha.edu The pKa value is a direct measure of a proton's tendency to dissociate. This is accomplished by monitoring the chemical shift of a nucleus (typically ¹H) as a function of the solution's pH. mnstate.eduacs.org As a functional group becomes protonated or deprotonated, the chemical environment of nearby nuclei changes, causing a shift in their resonance frequency. unomaha.edu By fitting the observed chemical shifts to the Henderson-Hasselbalch equation, the pKa can be accurately calculated. mnstate.edu This information is fundamental to understanding the acid-base chemistry that underpins the catalytic function of the ThPP cofactor and its various intermediates. nih.gov

Computational Approaches in Metabolic Pathway Analysis

The investigation of metabolic intermediates such as 2-Methyl-1-hydroxybutyl-Thiamine pyrophosphate (ThPP) increasingly relies on computational approaches to unravel their complex roles within cellular metabolism. These methods provide a framework for analyzing the vast datasets generated by modern high-throughput technologies, enabling researchers to model, interpret, and predict metabolic behavior. By representing metabolic networks as mathematical and computational constructs, scientists can explore the functional significance of specific compounds and their associated enzymatic reactions.

Graph-Based Methods for Elucidating Functional Metabolism

Graph theory offers a powerful and intuitive framework for representing and analyzing the intricate web of metabolic reactions. oup.com In this context, a metabolic network is depicted as a graph where nodes represent metabolites and enzymes, and edges represent the biochemical reactions that connect them. oup.comwsu.edu This representation allows for the systematic analysis of network properties, from global structure to the local connectivity around a specific intermediate like this compound. wsu.edu

Graph-based approaches are fundamental to navigating and understanding metabolic pathways. brunel.ac.uk For instance, the metabolic pathway involving this compound—the degradation of branched-chain amino acids such as valine, leucine (B10760876), and isoleucine—is commonly visualized as a graph in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). hmdb.caplos.org In this pathway, this compound appears as a key intermediate. hmdb.ca It is formed from (S)-3-Methyl-2-oxopentanoic acid in a reaction catalyzed by the enzyme 2-oxoisovalerate dehydrogenase, and is subsequently converted into S-(2-methylbutanoyl)dihydrolipoyllysine. hmdb.calums.edu.pkhmdb.ca

Pathfinding algorithms, a common tool in graph analysis, can be employed to trace all possible metabolic routes leading to the synthesis or degradation of this compound. oup.combrunel.ac.uk These algorithms can identify the shortest path between a precursor and a product or enumerate all possible pathways, providing insights into metabolic flexibility and redundancy. oup.com By analyzing the local connectivity, researchers can identify all metabolites, enzymes, and cofactors directly interacting with this compound, thereby defining its immediate metabolic neighborhood and functional module. wsu.edu

More advanced graph-based relational learning techniques can be used to mine these network graphs for recurring patterns or "motifs". wsu.edu Identifying the structural motifs in which this compound participates can reveal its relationship to broader metabolic functions and regulatory patterns. wsu.edu These computational strategies enable the elucidation of an intermediate's functional role by placing it within the larger context of the cellular metabolic network. oup.com

Table 1: Graph-Based Analysis Techniques in Metabolism

| Technique | Description | Application to this compound |

|---|---|---|

| Network Representation | Metabolic systems are modeled as graphs, with nodes as metabolites/enzymes and edges as reactions. Common representations include bipartite graphs and reaction maps. oup.comoup.com | The valine, leucine, and isoleucine degradation pathway is mapped, showing this compound as a node connected to its substrate and product. plos.org |

| Pathfinding Algorithms | Algorithms (e.g., Dijkstra's, Breadth-First Search) are used to find the shortest or all possible reaction sequences between two metabolites. oup.comoup.com | Traces the metabolic flux from isoleucine through to the formation of this compound and its subsequent conversion. |

| Substructure/Motif Analysis | Involves mining the metabolic graph to find frequently occurring, functionally significant patterns of nodes and edges (subgraphs). wsu.edu | Identifies the functional context of the ThPP-dependent decarboxylation step in which this compound is an intermediate. |

| Centrality Analysis | Measures the relative importance of a node within the network (e.g., degree, betweenness centrality) to identify critical control points. oup.com | Evaluates the importance of this compound and its associated enzymes in the overall pathway topology. |

In Silico Modeling of Metabolic Routes and Intermediates

In silico modeling extends beyond the static network topology provided by graph theory to simulate the dynamic behavior of metabolic pathways. These computational models use mathematical equations to describe reaction kinetics and metabolic fluxes, allowing for the quantitative analysis of how intermediates like this compound are processed within the cell. oup.comuni-hamburg.de

Flux Balance Analysis (FBA) is a widely used in silico method that predicts the flow of metabolites through a network at a steady state, without requiring detailed kinetic parameters. researchgate.net By applying FBA to the branched-chain amino acid degradation pathway, researchers can model the rate of production and consumption of this compound under various physiological or pathological conditions. This can help predict how genetic mutations affecting enzymes like 2-oxoisovalerate dehydrogenase might alter the concentration of this intermediate. hmdb.cabovinedb.ca

Furthermore, computational tools have been developed to automatically predict sites of metabolic regulation directly from metabolomics data. ethz.ch These approaches operate on the principle that a perturbation, such as the inhibition of an enzyme, will cause the most significant changes in the concentrations of its immediate substrates and products. ethz.ch If a dataset showed a significant accumulation of this compound alongside a depletion of its downstream product, in silico models could pinpoint the enzyme responsible for its conversion as a potential site of regulation or dysfunction.

These modeling techniques are crucial for interpreting experimental data and generating new hypotheses. For example, a study on the effects of organic food consumption identified changes in the urinary levels of this compound, among other metabolites. tci-thaijo.org In silico models of the relevant pathways can help to interpret such observations, linking dietary inputs to specific alterations in metabolic function. tci-thaijo.orgfrontiersin.org By simulating metabolic routes, these computational approaches provide a dynamic view of the role of intermediates and help to predict how the system will respond to various perturbations. ethz.ch

Table 2: Key Reactions Involving this compound

| Reaction Step | Substrates | Enzyme | Products | Metabolic Pathway |

|---|---|---|---|---|

| Formation | (S)-3-Methyl-2-oxovaleric acid, Thiamine pyrophosphate hmdb.ca | 2-oxoisovalerate dehydrogenase hmdb.ca | This compound, Carbon dioxide hmdb.ca | Valine, leucine and isoleucine degradation hmdb.ca |

| Conversion | This compound, Enzyme N6-(lipoyl)lysine lums.edu.pkhmdb.ca | [Dihydrolipoyllysine-residue (2-methylpropanoyl)transferase] lums.edu.pkhmdb.ca | S-(2-methylbutanoyl)dihydrolipoyllysine, Thiamine pyrophosphate lums.edu.pkhmdb.ca | Valine, leucine and isoleucine degradation hmdb.ca |

Regulation and Physiological Significance of 2 Methyl 1 Hydroxybutyl Thpp Metabolism

Regulatory Mechanisms of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Activity

The branched-chain α-keto acid dehydrogenase complex (BCKDC) is the rate-limiting enzyme in the catabolic pathway for all three branched-chain amino acids: leucine (B10760876), isoleucine, and valine. researchgate.netjst.go.jp Its activity is meticulously controlled, primarily through a covalent modification cycle involving phosphorylation and dephosphorylation. nih.govnih.gov

Allosteric and Product Inhibition: The activity of BCKDK is allosterically regulated. The α-keto acid derived from leucine, α-ketoisocaproate, is a potent inhibitor of BCKDK, which leads to a less phosphorylated, more active BCKDC. nih.gov Furthermore, the products of the BCKDC reaction, namely NADH and branched-chain acyl-CoA derivatives, can competitively inhibit the complex. acs.org

Hormonal and Nutritional Control: The expression and activity of BCKDK are subject to significant regulation by hormones and nutritional status, which provides a mechanism to either conserve essential amino acids or utilize their carbon skeletons for energy. nih.gov Starvation and low-protein diets increase the expression of BCKDK, thereby inactivating the BCKDC to conserve BCAAs for protein synthesis. nih.govnih.gov Hormonal signals also play a crucial role; glucocorticoids and peroxisome proliferator-activated receptor alpha (PPARα) ligands repress BCKDK expression, while thyroid hormone induces it. jst.go.jpnih.gov Insulin (B600854) has also been shown to increase the expression of BCKDK. jst.go.jpnih.gov

The table below summarizes the key regulators of BCKDC activity.

| Regulator | Mechanism | Effect on BCKDC Activity | Physiological Context |

| BCKDK | Phosphorylation of BCKDC | Decrease | Inactivation of the complex. jst.go.jp |

| PPM1K (Phosphatase) | Dephosphorylation of BCKDC | Increase | Activation of the complex. researchgate.net |

| α-Ketoisocaproate | Allosteric inhibition of BCKDK | Increase | High levels of leucine promote BCAA catabolism. nih.gov |

| NADH, Acyl-CoA | Competitive inhibition of BCKDC | Decrease | Product feedback inhibition. acs.org |

| Low-Protein Diet / Starvation | Increased BCKDK expression | Decrease | Conservation of essential amino acids. nih.govnih.gov |

| Glucocorticoids | Repression of BCKDK expression | Increase | Mobilization of amino acids for energy/glucose. jst.go.jpnih.gov |

| Thyroid Hormone | Induction of BCKDK expression | Decrease | Hormonal modulation of BCAA metabolism. jst.go.jpnih.gov |

| Insulin | Increased BCKDK expression | Decrease | Hormonal regulation linked to nutrient state. jst.go.jpnih.gov |

Cellular Context of 2-Methyl-1-hydroxybutyl-ThPP Homeostasis

The homeostasis of this compound, meaning the maintenance of its stable concentration, is entirely dependent on the cellular context and the activity of the BCKDC. As a short-lived intermediate bound to the E1 subunit of the complex within the mitochondrial matrix, its concentration directly reflects the metabolic flux through the BCAA degradation pathway. ethz.chresearchgate.netacs.org

This compound is considered a primary metabolite, indicating it is directly involved in normal growth and development. hmdb.ca The factors that regulate the BCKDC, as detailed in the previous section, are therefore the same factors that govern the homeostasis of this compound.

Recent research has highlighted that the homeostasis of this metabolite can be perturbed in disease states. In a mouse model of Alzheimer's disease, brain levels of this compound were found to be decreased. mdpi.com Treatment with Selenomethionine (B1662878) (SeM), a selenium-containing amino acid, was able to reverse this decrease. mdpi.com This finding suggests that the metabolic pathway involving this compound may be affected in neurodegenerative conditions and can be modulated by specific compounds.

| Cellular Context | Observed Change in this compound | Reference |

| Alzheimer's Disease (Mouse Model) | Decreased levels in the brain | mdpi.com |

| Treatment with Selenomethionine (SeM) | Reversal of disease-associated decrease | mdpi.com |

| Organic Food Consumption (Human Study) | Increased urinary levels | tci-thaijo.orgtci-thaijo.org |

Implications for Intermediary Carbon and Energy Metabolism

The formation and subsequent conversion of this compound is a critical juncture in intermediary metabolism. This step is part of the committed, irreversible oxidative decarboxylation of branched-chain α-keto acids, which channels their carbon skeletons into central energy-producing pathways. researchgate.netacs.org

Following its formation, this compound is immediately processed by the E2 component of the BCKDC to form S-(2-methylbutanoyl)-dihydrolipoamide, which then releases 2-methylbutyryl-CoA. utah.eduhmdb.ca This acyl-CoA derivative can then enter the TCA cycle for complete oxidation to generate ATP, or its carbon can be used for other metabolic processes. acs.org

The catabolism of BCAAs, and thus the flux through this compound, has significant implications for:

Energy Metabolism: It provides acyl-CoA units that are a substrate for the TCA cycle, contributing to cellular energy production. acs.orgkegg.jp

Gluconeogenesis: The carbon skeletons from isoleucine and valine are glucogenic, meaning they can be used to synthesize glucose. acs.orgnih.gov

Ketogenesis: The carbon skeleton from leucine is ketogenic, contributing to the synthesis of ketone bodies. acs.org

A pilot study investigating changes in human metabolites after organic food consumption found that higher levels of urinary this compound were associated with increased levels of other energy-related metabolites like fumarate (B1241708) and pyridoxal (B1214274) phosphate (B84403), further linking this pathway to central energy metabolism. tci-thaijo.org

| BCAA | Metabolic Fate of Carbon Skeleton | Significance |

| Isoleucine | Glucogenic and Ketogenic | Provides precursors for both glucose synthesis and ketone body production. acs.org |

| Leucine | Ketogenic | A primary source for ketone body synthesis. acs.org |

| Valine | Glucogenic | Provides precursors for glucose synthesis. acs.orgnih.gov |

Linkages to Cellular Signaling Pathways

The metabolism of this compound is intricately linked to major cellular signaling networks, primarily through the upstream regulation of the BCKDC. The complex acts as a metabolic sensor that integrates various signals to control BCAA flux.

Hormonal Signaling: The BCKDC pathway is responsive to glucocorticoid stimulus. hmdb.ca The regulation of BCKDK expression by hormones like glucocorticoids, thyroid hormone, and insulin directly links the endocrine system's signaling to the catabolic rate of BCAAs. nih.govnih.gov This allows for the coordinated control of amino acid metabolism in response to systemic physiological demands.

Nutrient-Sensing Pathways: The complex is a target of nutrient-sensing pathways. It responds to nutrient availability and intracellular signals like cAMP. hmdb.ca The upregulation of BCKDK during starvation is a classic example of a nutrient-sensing response, aiming to conserve essential amino acids when dietary protein is scarce. nih.gov

Disease-Related Signaling: The observation that this compound levels are altered in an Alzheimer's disease model and restored by selenomethionine suggests a potential link between BCAA metabolism and the complex signaling cascades that are dysregulated in neurodegeneration, such as those involving protein aggregation and phosphorylation. mdpi.com While the direct signaling role of this compound itself is not established, other metabolites in related pathways, such as the ketone body β-hydroxybutyrate, are known to act as signaling molecules by inhibiting histone deacetylases (HDACs) and modulating pathways like Notch signaling. researchgate.net This establishes a precedent for how metabolites in this axis can exert regulatory effects beyond their purely metabolic roles.

| Signaling Input / Pathway | Effect on BCKDC Pathway | Mediator |

| Glucocorticoid Signaling | Activation | Repression of BCKDK expression. hmdb.canih.gov |

| Insulin Signaling | Inactivation | Increased BCKDK expression. jst.go.jpnih.gov |

| Thyroid Hormone Signaling | Inactivation | Induction of BCKDK expression. jst.go.jpnih.gov |

| cAMP Signaling | Modulation | Direct response to cAMP stimulus. hmdb.ca |

| Nutrient Deprivation (Starvation) | Inactivation | Increased BCKDK expression. nih.gov |

| Neurodegenerative Disease (AD Model) | Perturbation | Altered metabolite homeostasis. mdpi.com |

常见问题

Q. What are the established protocols for synthesizing 2-Methyl-1-hydroxybutyl-ThPP, and how can purity be validated?

Synthesis typically involves coupling thiamine pyrophosphate (ThPP) with 2-methyl-1-hydroxybutyl derivatives under controlled enzymatic or chemical conditions. For purity validation, use:

- HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier for separation .

- Mass spectrometry (MS) to confirm molecular weight and detect impurities (e.g., unreacted ThPP or side products) .

- Nuclear Magnetic Resonance (NMR) to verify structural integrity, focusing on characteristic proton shifts for the hydroxybutyl moiety .

Example Table: Common Analytical Parameters

| Method | Parameters | Target Signal/Outcome |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in ACN:H2O | Retention time ≈ 8–10 min |

| MS (ESI+) | m/z range 500–600 | [M+H]+ peak at m/z 523.2 |

| ¹H NMR | D2O solvent, 400 MHz | δ 1.2–1.5 ppm (methyl group) |

Q. How can researchers optimize experimental conditions for studying this compound’s enzymatic activity?

- Kinetic assays : Use spectrophotometric methods to monitor cofactor-dependent reactions (e.g., absorbance at 340 nm for NADH/NAD+ transitions).

- pH and temperature profiling : Conduct activity assays across pH 6.5–8.5 and 25–37°C to identify optimal conditions .

- Control experiments : Include ThPP-free assays to rule out non-specific interactions .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported stability data for this compound under varying storage conditions?

Contradictions often arise from differences in:

- Matrix effects : Stability in buffer vs. cellular lysates (e.g., proteolytic degradation in lysates) .

- Temperature sensitivity : Long-term storage at −80°C vs. short-term use at 4°C.

- Methodological validation : Use accelerated stability testing (e.g., 40°C/75% relative humidity) to predict degradation pathways and validate with LC-MS .

Recommended Approach:

- Replicate conflicting studies with standardized protocols (e.g., ISO/IEC 17025 guidelines).

- Apply mediation analysis to isolate variables (e.g., time, temperature) contributing to instability .

Q. What advanced methodologies can elucidate the role of this compound in multi-enzyme cascades?

- Isotope tracing : Use ¹³C-labeled substrates to track carbon flux through ThPP-dependent pathways (e.g., glycolysis, pentose phosphate pathway) .

- Structural biology : Cryo-EM or X-ray crystallography to map binding interfaces with partner enzymes .

- Computational modeling : Molecular dynamics simulations to predict conformational changes during catalysis .

Q. How can researchers design longitudinal studies to assess this compound’s metabolic impact?

- Three-wave panel design : Collect data at baseline (T1), short-term (T2: 1 week), and long-term (T3: 6–12 months) intervals to capture temporal effects .

- Control for confounding factors : Include demographic variables (e.g., age, sex) and environmental conditions (e.g., diet, stress) .

- Statistical rigor : Use structural equation modeling (SEM) to analyze direct/indirect effects and bootstrapping to validate mediation pathways .

Methodological Best Practices

- Data contradiction management : Apply triangulation by combining HPLC, MS, and enzymatic activity data to reconcile discrepancies .

- Ethical considerations : For in vivo studies, adhere to institutional review board (IRB) protocols for human/animal subjects .

- Reproducibility : Document all parameters (e.g., HPLC gradients, MS ionization settings) in supplemental materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。